Product packaging for 2-Fluoro-benzo[b]thiophene(Cat. No.:)

2-Fluoro-benzo[b]thiophene

Cat. No.: B13932052
M. Wt: 152.19 g/mol
InChI Key: SAESIODBZLTTIP-UHFFFAOYSA-N
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Description

2-Fluoro-benzo[b]thiophene is a fluorinated derivative of the privileged benzo[b]thiophene scaffold, a structure of high significance in the development of novel therapeutic agents and organic electronic materials . As a key synthetic intermediate, it enables extensive structural diversification for researchers creating combinatorial libraries aimed at discovering new lead compounds . The benzo[b]thiophene core is present in various commercially available drugs and is reported to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties . The incorporation of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity. Recent research has demonstrated the efficacy of halogenated benzo[b]thiophene derivatives against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA), underscoring their value in addressing the global antimicrobial resistance crisis . Furthermore, benzo[b]thiophene-based structures are recognized as powerful building blocks in material science, particularly in the development of air-stable, high-performance organic semiconductors for use in organic field-effect transistors (OFETs) and other electronic devices . Modern, efficient synthetic methods, including transition-metal-free processes, have been developed to access these valuable heterocyclic systems . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5FS B13932052 2-Fluoro-benzo[b]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FS

Molecular Weight

152.19 g/mol

IUPAC Name

2-fluoro-1-benzothiophene

InChI

InChI=1S/C8H5FS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H

InChI Key

SAESIODBZLTTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)F

Origin of Product

United States

Methodologies for the Synthesis of 2 Fluoro Benzo B Thiophene and Its Precursors

Traditional Synthetic Pathways to Benzo[b]thiophene Scaffolds

The construction of the benzo[b]thiophene core is a well-established field in heterocyclic chemistry, with several classical methods forming the foundation for more complex syntheses. researchgate.netchemistryviews.org These traditional routes typically involve the cyclization of appropriately substituted benzene (B151609) derivatives.

Key traditional methods include:

Oxidative cyclization of o-mercaptocinnamic acids : This is one of the most widely used historical methods, though it is primarily limited to producing benzo[b]thiophene-2-carboxylates. google.comgoogle.com

Acid-catalyzed cyclization : Various starting materials can undergo acid-catalyzed cyclization to form the benzo[b]thiophene ring. Examples include the cyclization of 2-phenylthioacetaldehyde dialkyl acetals to yield 2-phenylbenzo[b]thiophenes and the cyclization of arylthiomethyl ketones for the preparation of 3-alkylbenzo[b]thiophenes. google.comgoogle.com

Annulation of Alkynylbenzenes : The reaction of o-bromoalkynylbenzenes with thiol surrogates or the annulation of alkynylbenzenes with reagents like sodium sulfide (B99878) can produce the benzo[b]thiophene skeleton, although often under harsh conditions. researchgate.netrsc.org

Pyrolysis and Condensation : High-temperature methods, such as the pyrolysis of styryl sulfoxides or the catalytic condensation of styrene (B11656) and sulfur, can yield benzo[b]thiophenes, but these are often unsuitable for large-scale synthesis due to low yields and extreme conditions. google.comgoogle.com

These foundational methods, while effective for certain substitution patterns, often lack the functional group tolerance and regioselectivity required for the synthesis of complex derivatives like 2-Fluoro-benzo[b]thiophene without significant modification. rsc.org

Targeted Fluorination Methodologies for Benzo[b]thiophene Systems

Direct fluorination involves the reaction of a benzo[b]thiophene derivative with a fluorinating agent. This approach can be challenging due to the reactivity of the heterocyclic ring, which can lead to a lack of selectivity and the formation of multiple products.

Electrophilic Fluorination : Reagents like N-Fluorobenzensulfonimide (NFSI) are used for direct C-H fluorination. hanyang.ac.krrsc.org However, for the benzo[b]thiophene core, the C3 position is generally more reactive towards electrophiles than the C2 position. icsr.in For instance, the fluorination of 2-amidobenzo[b]thiophenes with NFSI occurs readily at the C3 position. hanyang.ac.kr

Anodic Fluorination : Electrochemical methods have been explored for the fluorination of benzo[b]thiophenes. However, the direct anodic fluorination of the benzo[b]thiophene ring often results in complex mixtures of di- and trifluorinated products, indicating poor selectivity. thieme-connect.comthieme-connect.com

Late-stage fluorination, the introduction of fluorine in one of the final synthetic steps, is highly desirable in medicinal chemistry. However, achieving selective fluorination at the C2 position of an existing benzo[b]thiophene ring is synthetically challenging. Most late-stage functionalization methods for benzo[b]thiophenes target the more nucleophilic C3 position or require a directing group. hanyang.ac.krrsc.org

While direct C2-fluorination is not commonly reported, related late-stage C-H functionalizations have been developed. For example, copper-mediated C-H difluoromethylation has been successfully applied to benzo[b]thiophenes, although this introduces a CF₂H group rather than a single fluorine atom. rsc.org The inherent difficulty in direct C2-fluorination means that precursor-based cyclization strategies are often preferred for accessing this compound.

A more common and regioselective approach to synthesizing this compound involves the cyclization of an acyclic precursor that already contains the necessary fluorine atom(s). This strategy builds the heterocyclic ring with the fluorine atom precisely positioned.

Cyclization of gem-Difluorostyrenes : A notable method involves the intramolecular substitution of o-substituted β,β-difluorostyrenes. psu.edu In this approach, a nucleophilic group (such as a sulfinyl group) at the ortho position of the benzene ring attacks the difluoro-substituted vinyl carbon, leading to a 5-endo-trigonal cyclization with the loss of a fluoride (B91410) ion to form the 2-fluorinated benzo[b]thiophene ring. psu.edu

Annulation of Fluorinated Benzaldehydes : A widely used method starts with a fluorinated benzaldehyde. For example, the reaction of a 2-fluorobenzaldehyde (B47322) derivative with ethyl thioglycolate under basic conditions leads to the formation of a fluorinated benzo[b]thiophene-2-carboxylate, which can be further modified. nih.gov This is a versatile method for creating benzo[b]thiophenes with fluorine on the benzene ring.

Cyclization of Fluorinated Phenylthioacetates : Anodic fluorination of a precursor like methyl α-(2-cyanophenylthio)acetate, followed by a base-catalyzed intramolecular cyclization, can yield a fluorinated benzo[b]thiophene. thieme-connect.comthieme-connect.com This method combines fluorination of a precursor with a subsequent ring-closing step.

The following table summarizes key precursor-based cyclization strategies.

Precursor TypeKey Reagents/ConditionsProduct TypeReference
o-Substituted gem-DifluorostyreneIntramolecular nucleophilic substitution (5-endo-trigonal cyclization)This compound psu.edu
2-Halobenzonitrile (e.g., 2-Fluorobenzonitrile)Methyl thioglycolate, Et₃N, DMSO, Microwave irradiation3-Amino-benzo[b]thiophene rsc.org
2-FluorobenzaldehydeEthyl thioglycolate, Base (e.g., K₂CO₃, Et₃N)Fluorinated benzo[b]thiophene-2-carboxylate nih.gov
Methyl α-(2-cyanophenylthio)acetate1. Anodic Fluorination; 2. Base-catalyzed cyclization3-Amino-2-fluoro-benzo[b]thiophene thieme-connect.com

Catalytic Approaches in this compound Synthesis

Transition metal catalysis has become indispensable in modern organic synthesis, offering efficient and selective routes to complex molecules. These methods are frequently applied to the synthesis of benzo[b]thiophene scaffolds and can be adapted for fluorinated derivatives.

Many catalytic methods for forming the benzo[b]thiophene core involve intramolecular or tandem reactions catalyzed by transition metals, most commonly palladium and copper. researchgate.netingentaconnect.com These reactions offer advantages over traditional methods, such as milder conditions, higher yields, and better functional group compatibility. researchgate.net

Palladium-Catalyzed Sonogashira Coupling/Cyclization : A powerful strategy involves the Sonogashira cross-coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization to form the 2-substituted benzo[b]thiophene. rsc.orgresearchgate.netresearchgate.net This pathway could be adapted by using a fluorinated 2-halothiophenol or a fluorinated alkyne to produce a fluorinated benzo[b]thiophene. The proposed mechanism involves the initial Pd-catalyzed coupling to form a 2-alkynylthiophenol intermediate, which then undergoes a Pd-coordinated addition to the triple bond, followed by protonation to yield the final product. rsc.org

Copper-Catalyzed Annulation : Copper catalysts are effective for synthesizing benzo[b]thiophenes. One relevant example is the copper-promoted domino hydration/annulation of 2-fluorophenylacetylene derivatives. mdpi.com This reaction uses a fluorinated starting material directly to build the heterocyclic core. Another copper-catalyzed approach involves the reaction of 2-halogenobenzaldehydes with phenacyl bromides and a sulfur source. icsr.in

Other Catalytic Cyclizations : Various other transition metals, including gold and zinc, have been used to catalyze the cyclization of o-alkynylthioether derivatives to form benzo[b]thiophenes. chim.itacs.org These methods often proceed through activation of the alkyne by the metal catalyst, facilitating the ring-closing reaction.

The table below highlights some transition metal-catalyzed reactions for benzo[b]thiophene synthesis.

Catalyst/MetalReaction TypeStarting MaterialsReference
Palladium (Pd)Sonogashira Coupling / Cyclization2-Iodothiophenol (B3069315) and Phenylacetylene (B144264) rsc.orgresearchgate.net
Copper (Cu)Domino Hydration / Annulation2-Fluorophenylacetylene derivatives mdpi.com
Palladium (Pd)Cacchi-type Cyclizationo-Alkynyltrifluoroacetanilides acs.org
Gold (Au) / Zinc (Zn)Alkyne Electrophilic Cyclizationo-Alkynylthioethers chim.itacs.org

Electrophilic Cyclization Methodologies

Electrophilic cyclization is a prominent strategy for constructing the benzo[b]thiophene core, typically involving the intramolecular cyclization of a sulfur-containing precursor, such as an o-alkynyl thioanisole. nih.govnih.gov This approach hinges on the reaction of an electron-rich alkyne with an electrophile, which triggers the ring-closing process. A variety of electrophilic reagents have been successfully employed to mediate this transformation. nih.gov

Common electrophiles include elemental halogens like iodine (I₂) and bromine (Br₂), as well as N-halosuccinimides (NBS, NIS). nih.govnih.gov For instance, the reaction of o-alkynyl thioanisoles with iodine or bromine leads to the formation of 3-halo-benzo[b]thiophenes. nih.gov An environmentally benign method utilizes sodium halides in conjunction with copper(II) sulfate (B86663) in ethanol (B145695), providing access to 3-halo substituted benzo[b]thiophenes in high yields. dntb.gov.uaresearchgate.net

More recently, specialized sulfur-based electrophiles have been developed. A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been shown to be highly effective for the electrophilic cyclization of o-alkynyl thioanisoles. nih.govorganic-chemistry.org This method proceeds under mild, ambient temperature conditions and tolerates a wide array of functional groups on the alkyne substituent, consistently producing 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields. nih.govorganic-chemistry.org The reaction is believed to initiate with the attack of the alkyne on the electrophilic sulfur atom of the salt, followed by cyclization. organic-chemistry.org

Another approach involves a sequence of ortho-lithiation and electrophilic cyclization. Starting from N,N-diethyl O-3-halophenylcarbamates, ortho-lithiation can generate 3-halo-2-sulfanylphenol derivatives, which then undergo electrophilic cyclization to yield functionalized benzo[b]thiophenes. researchgate.net

Precursor TypeElectrophilic Reagent/SystemProduct TypeKey FeaturesReference
o-Alkynyl thioanisoleI₂, Br₂, NBS, ICl, PhSCl, PhSeBr3-Halo/chalcogeno-benzo[b]thiophenesClassic, widely used method. nih.gov
o-Alkynyl thioanisoleSodium Halides / Copper(II) Sulfate3-Halo-benzo[b]thiophenesEnvironmentally benign, uses ethanol as solvent. dntb.gov.uaresearchgate.net
o-Alkynyl thioanisoleDimethyl(thiodimethyl)sulfonium tetrafluoroborate3-(Methylthio)-benzo[b]thiophenesHigh yields, mild conditions, introduces thiomethyl group. nih.govorganic-chemistry.org
N,N-diethyl O-3-halophenylcarbamateortho-Lithiation followed by electrophileRegioselectively functionalized benzo[b]thiophenesMulti-step sequence for complex products. researchgate.net

Aryne-Mediated Annulation Routes

Aryne-mediated reactions provide a powerful and direct method for the synthesis of highly substituted aromatic compounds, including benzo[b]thiophenes. Arynes are highly reactive intermediates that can undergo various cycloaddition and nucleophilic addition reactions. The generation of benzynes, or their heteroaromatic analogues like thienobenzynes, from stable precursors is key to this methodology. nih.gov

A common strategy involves the use of o-silylaryl triflates as aryne precursors. researchgate.netrsc.org These compounds can be activated by a fluoride source, such as cesium fluoride (CsF), to generate the aryne intermediate under mild conditions. nih.gov In a one-step intermolecular reaction, the in situ generated aryne can react with an alkynyl sulfide to afford a wide range of 3-substituted benzo[b]thiophenes. researchgate.netrsc.org This method is noted for its good functional group tolerance. rsc.org

The scope of this chemistry has been expanded through the development of various thienobenzyne precursors, allowing for the synthesis of diverse, multisubstituted benzo[b]thiophenes. nih.gov For example, 2,3-disubstituted 6,7-thienobenzynes, generated from their corresponding o-silylaryl triflate precursors, readily react with various arynophiles. nih.gov Reactions with azides lead to triazole-fused benzothiophenes, while reactions with nitrones or furans result in cycloadducts. nih.govacs.org

Palladium-catalyzed annulation of in situ generated arynes with reactants like o-halostyrenes has also been developed, offering another route to fused aromatic systems. acs.org Furthermore, the synthesis of specifically fluorinated compounds through aryne intermediates is an area of active development, as these reactive species can be employed in the construction of complex fluorinated aromatic and heterocyclic molecules. researchgate.net

Aryne PrecursorActivatorReactant PartnerProduct TypeReference
o-Silylaryl triflateCesium Fluoride (CsF)Alkynyl sulfide3-Substituted benzo[b]thiophenes researchgate.netrsc.org
o-Silylaryl triflate-type thienobenzyne precursorFluoride ionsAzides, nitrones, furansMultisubstituted and fused benzothiophenes nih.gov
Thianthrenium saltsBaseNitronesDihydrobenzoisoxazoles (by analogy) acs.org
(Trifluoromethanesulfonyloxy)benzynesFluoride ionsAzides, nitrile oxidesMultisubstituted benzo-fused heterocycles researchgate.net

Ligand Design and Optimization in Fluorobenzo[b]thiophene Synthesis

In transition metal-catalyzed reactions, particularly those involving palladium, the choice of ligand is critical for achieving high efficiency, selectivity, and functional group tolerance. nih.gov Ligand design and optimization play a pivotal role in the synthesis of benzo[b]thiophenes, including their fluorinated derivatives. rsc.org The ligand modulates the electronic and steric properties of the metal center, thereby influencing key steps in the catalytic cycle such as oxidative addition, reductive elimination, and C-H activation. nih.govresearchgate.net

Pincer ligands, which are tridentate and prefer a meridional geometry, offer significant stability and control over the coordination sphere, making them valuable in catalysis. rsc.org However, for many cross-coupling reactions used in benzo[b]thiophene synthesis, simpler monodentate or bidentate ligands are often employed and optimized.

A practical example is the palladium-catalyzed Sonogashira-type coupling of 2-iodothiophenol with phenylacetylene to form 2-substituted benzo[b]thiophenes. rsc.orgrsc.org In the development of this method, a screening of various ligands revealed that bidentate amines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), significantly promoted the catalysis, leading to a substantial increase in product yield compared to the reaction without a ligand or with other types of ligands. rsc.orgrsc.org The optimization process also involves screening other reaction parameters like the palladium salt, additives (e.g., silver salts), and temperature to work in concert with the chosen ligand. rsc.orgrsc.org

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for benzo[b]thiophenes, aiming to create more sustainable and environmentally friendly processes. organic-chemistry.org Key strategies include the use of alternative energy sources, greener solvents, metal-free catalysis, and reactions with high atom economy.

Several innovative approaches have been reported:

Aqueous and Catalyst-Free Reactions : A three-component domino reaction for synthesizing benzothiophene (B83047) derivatives has been developed to work in water at room temperature without a catalyst, offering significant advantages in terms of environmental impact. rsc.org Another process for making 2-acylbenzo[b]thiophenes operates in an aqueous medium at ambient temperature. icsr.in

Photocatalysis : A visible-light-driven photocatalytic synthesis of benzothiophenes has been achieved using an organic dye (eosin Y) as the photoredox catalyst. organic-chemistry.org This method avoids the use of transition metals and harsh conditions, proceeding via a radical annulation of o-methylthio-arenediazonium salts with alkynes under green light irradiation. organic-chemistry.org

Electrochemical Synthesis : An electrochemical method enables the synthesis of C-3-sulfonated benzo[b]thiophenes from 2-alkynylthioanisoles and sodium sulfinates under oxidant- and catalyst-free conditions. organic-chemistry.orgacs.org This electrooxidative tandem cyclization proceeds through a radical pathway and offers a green and practical alternative to traditional methods that often require stoichiometric, sometimes explosive, oxidants. organic-chemistry.org

Metal-Free Catalysis and Solvent-Free Conditions : An iodine-catalyzed cascade reaction of thiophenols with alkynes provides access to benzo[b]thiophene derivatives under metal- and solvent-free conditions. organic-chemistry.org Using molecular iodine as an inexpensive and green catalyst, this transformation is efficient and economical. organic-chemistry.org

These examples demonstrate a clear trend towards developing synthetic routes that reduce waste, avoid hazardous reagents and solvents, and minimize energy consumption, aligning the synthesis of complex molecules like this compound with the goals of sustainable chemistry.

Advanced Reactivity and Mechanistic Studies of 2 Fluoro Benzo B Thiophene

Electrophilic Aromatic Substitution on 2-Fluoro-benzo[b]thiophene

The thiophene (B33073) ring in benzo[b]thiophene is generally more activated towards electrophilic aromatic substitution (EAS) than the benzene (B151609) ring. chegg.com However, the electron-withdrawing nature of the fluorine atom at the C2 position deactivates this position towards electrophilic attack. Consequently, electrophiles preferentially attack other positions on the heterocyclic ring.

In benzo[b]thiophene itself, electrophilic substitution typically occurs at the C3 position. chegg.com For 2-substituted benzo[b]thiophenes, the position of electrophilic attack is directed by the nature of the substituent at C2. While specific studies on the comprehensive electrophilic substitution patterns of this compound are not extensively detailed in the provided results, the general principles of EAS on substituted benzo[b]thiophenes suggest that electrophilic attack would likely be directed to the C3 position, and potentially to positions on the benzene ring (C4, C5, C6, C7), influenced by the deactivating effect of the C2-fluorine. For instance, in other 6-fluorobenzo[b]thiophene (B1319161) derivatives, the electron-withdrawing fluorine atom directs electrophiles to the 4- and 7-positions.

Nucleophilic Aromatic Substitution with this compound

The C2-fluorine atom in this compound serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the fluorine atom activates the C2 position for nucleophilic attack. This reactivity is a key feature in the functionalization of this scaffold.

Studies have shown that polyfluoroarenes, in general, readily undergo SNAr reactions where a nucleophile attacks the electron-deficient aromatic core, leading to the displacement of a fluoride (B91410) ion. mdpi.com This process typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. core.ac.uk The formation of this intermediate is often the rate-determining step. core.ac.uk In the context of this compound, nucleophiles can displace the C2-fluorine to introduce a variety of functional groups. For example, reactions with amines or alkoxides can lead to the corresponding 2-amino or 2-alkoxy-benzo[b]thiophenes. The use of polar solvents like DMF or DMSO can enhance the rate of fluorine displacement by stabilizing the transition states.

Cross-Coupling Reactions Involving the C2-Fluorine

While the C-F bond is generally strong, its activation in cross-coupling reactions has been a significant area of research. For this compound, the C2-fluorine can potentially participate in cross-coupling reactions, although this is less common than using other halogens like bromine or iodine as leaving groups.

More commonly, the inherent reactivity of the benzo[b]thiophene core is exploited for cross-coupling reactions at other positions. However, the development of catalytic systems capable of activating C-F bonds for cross-coupling is an ongoing field. These reactions would allow for the direct coupling of aryl or alkyl groups at the C2 position, replacing the fluorine atom. The success of such reactions depends on the development of suitable transition-metal catalysts and reaction conditions that can overcome the high bond energy of the C-F bond.

C-H Functionalization of this compound Derivatives

Direct C-H functionalization has emerged as a powerful tool for the efficient synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. acs.org For this compound derivatives, C-H functionalization can occur at various positions on both the thiophene and benzene rings.

Palladium-catalyzed direct arylation is a prominent method for C-H functionalization. acs.orgnih.gov For benzo[b]thiophenes, direct arylation can be directed to either the C2 or C3 position depending on the reaction conditions and the substituents present. acs.orgacs.org For a this compound, C-H functionalization would likely occur at the C3 position, which is the most nucleophilic carbon in the thiophene ring, or at one of the positions on the benzene ring. chegg.com

Mechanistic studies on the direct arylation of benzo[b]thiophenes suggest pathways involving either an electrophilic aromatic substitution (SEAr) type mechanism, a concerted metalation-deprotonation (CMD) pathway, or a Heck-type process. acs.org The operative mechanism can be influenced by the catalyst, base, and solvent system employed.

A study on the direct β-arylation of benzo[b]thiophenes reported a room-temperature method using aryl iodides as coupling partners, which proceeds with high regioselectivity and functional group tolerance. acs.org Kinetic isotope effect studies suggested a mechanism involving a concerted carbo-palladation across the thiophene double bond followed by a base-assisted anti-elimination. acs.org

Table 1: Examples of C-H Functionalization Reactions on Benzo[b]thiophene Derivatives

Reaction Type Catalyst/Reagents Position Functionalized Ref.
Direct β-Arylation Pd2(dba)3, Ag2CO3, HFIP C3 acs.org
Oxidative Cross-Coupling Pd(OAc)2, Cu(OAc)2, Pyridine C2 (on 1,1-dioxide) acs.org

Heteroatom Functionalization Reactions on the Thiophene Ring

Heteroatom functionalization of the thiophene ring in this compound can be achieved through various methods. As discussed in the nucleophilic aromatic substitution section, the C2-fluorine can be displaced by heteroatom nucleophiles like amines, alcohols, and thiols.

Furthermore, direct C-H functionalization methods can also be employed to introduce heteroatoms. For instance, palladium-catalyzed methods have been developed for the direct amination, etherification, and thiolation of arenes and heteroarenes. While specific examples for this compound are not provided in the search results, the general methodologies are applicable.

Another approach involves the functionalization of the sulfur atom itself. Oxidation of the sulfur in benzo[b]thiophene derivatives leads to the corresponding sulfoxides or sulfones. researchgate.net These oxidized species exhibit different reactivity patterns and can be used as intermediates for further transformations. For example, benzo[b]thiophene S-oxides have been used in metal-free C3 C-H functionalization reactions. researchgate.net

Ring-Opening and Rearrangement Pathways of the this compound Core

The benzo[b]thiophene ring system is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions.

One notable example is the reaction of 3-aryl-2-fluorobenzothiophenes with alkyllithium reagents at low temperatures, which leads to the formation of diphenylacetylenes. researchgate.net The proposed mechanism involves a nucleophilic addition of the alkyllithium to the sulfur atom of the thiophene ring. researchgate.net The resulting intermediate then undergoes a Fritsch-Buttenburg-Wiechell type rearrangement to afford the ring-opened product. researchgate.net

Thermal or photolytic decomposition of azido-substituted benzo[b]thiophenes can also lead to ring-opening. For example, thermal ring cleavage of 2-azidobenzo[b]thiophene in the presence of alkenes has been used to synthesize thiochromans. psu.edu This reaction proceeds through a nitrene intermediate, which can lead to both ring-opened and cycloaddition products. psu.edu

Mechanistic Insights from Reaction Pathway Analysis

Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and for the rational design of synthetic routes.

Nucleophilic Aromatic Substitution: As mentioned earlier, the SNAr mechanism proceeds via a Meisenheimer complex. core.ac.uk The stability of this intermediate is influenced by the electron-withdrawing groups on the aromatic ring. The strong inductive effect of the fluorine atom in this compound is key to activating the ring for this type of reaction. core.ac.uk

C-H Functionalization: Mechanistic studies of palladium-catalyzed direct arylation of benzo[b]thiophenes have pointed towards different pathways. Kinetic isotope effect (KIE) studies in one case were consistent with a Heck-type process involving carbopalladation. acs.org In other systems, a concerted metalation-deprotonation (CMD) mechanism is often proposed. acs.org Computational studies using Density Functional Theory (DFT) can also provide valuable insights into the energetics of different reaction pathways and the structures of key intermediates and transition states. researchgate.netchinesechemsoc.org

Ring-Opening Reactions: The ring-opening of 2-fluorobenzothiophenes with alkyllithiums highlights a unique reactivity pattern. The key step is the nucleophilic attack on the sulfur atom, which is a departure from the more common reactions involving the carbon framework. researchgate.net This demonstrates the ability of the sulfur atom to participate directly in reactions, leading to significant structural reorganization.

The interplay of the electronic effects of the fluorine atom and the inherent reactivity of the benzo[b]thiophene core leads to a rich and complex reaction landscape. Further mechanistic investigations, both experimental and computational, will continue to unravel the subtleties of these transformations and enable the development of new synthetic methodologies.

Computational and Theoretical Investigations of 2 Fluoro Benzo B Thiophene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 2-Fluoro-benzo[b]thiophene. Methods like DFT at the B3LYP/6-31G(d,p) level of theory are commonly employed to determine the molecule's ground-state geometry and electronic properties. nih.gov These calculations provide access to a suite of global reactivity descriptors that quantify the molecule's stability and reactivity. semanticscholar.org

Key descriptors derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) include the energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). nih.govsemanticscholar.org A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability. semanticscholar.orgwikipedia.org For instance, in studies of related tetrahydrobenzo[b]thiophene derivatives, these descriptors were calculated to correlate chemical structure with antioxidant activity. nih.gov The Fukui function is another powerful tool derived from these calculations; it is a local reactivity descriptor used to identify the most probable sites within the molecule for nucleophilic, electrophilic, or radical attack. nih.govsemanticscholar.org

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Note: The following values are representative examples based on calculations for related substituted thiophene (B33073) derivatives and serve to illustrate the types of data generated.)

DescriptorFormulaTypical Value Range for Thiophene DerivativesImplication
HOMO Energy (EHOMO) --6.0 to -7.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy (ELUMO) --1.5 to -2.5 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO4.0 to 5.5 eVIndicates chemical reactivity and kinetic stability. semanticscholar.org
Ionization Potential (I) -EHOMO6.0 to 7.5 eVEnergy required to remove an electron.
Electron Affinity (A) -ELUMO1.5 to 2.5 eVEnergy released when an electron is added.
Global Hardness (η) (I - A) / 22.0 to 2.75 eVMeasures resistance to change in electron distribution. semanticscholar.org
Global Softness (S) 1 / (2η)0.18 to 0.25 eV-1Reciprocal of hardness; indicates higher reactivity. semanticscholar.org
Electronegativity (χ) (I + A) / 23.75 to 5.0 eVMeasures the power to attract electrons.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the HOMO and LUMO. wikipedia.orglibretexts.org The HOMO is the orbital through which a molecule acts as a nucleophile or electron donor, while the LUMO is the orbital through which it functions as an electrophile or electron acceptor. libretexts.orgmdpi.com The energies and spatial distributions of these orbitals are crucial for predicting how this compound will interact with other reagents. wikipedia.org

In computational studies of benzothiophene (B83047) derivatives, the HOMO is typically distributed across the π-conjugated system of the fused rings, while the LUMO also resides over this system but with a different nodal pattern. mdpi.com The introduction of a fluorine atom at the 2-position is expected to lower the energies of both the HOMO and LUMO due to its high electronegativity, a common effect observed in studies of fluorinated aromatic compounds. rsc.org This modulation of frontier orbital energies directly impacts the HOMO-LUMO gap, which is a key parameter in designing organic electronic materials, as it correlates with the material's electronic absorption properties and charge transport characteristics. mdpi.com

Conformational Analysis and Intermolecular Interactions

While the benzo[b]thiophene core is a rigid, planar system, computational methods can analyze the rotational barriers and conformational preferences if additional, flexible substituents were present. iucr.orgscribd.com For this compound itself, the more critical analysis involves its intermolecular interactions in the solid state, which dictate crystal packing and material properties.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces and identify transition states. For reactions involving this compound, DFT calculations can be used to model the step-by-step pathway of a chemical transformation. This involves locating the structures of reactants, intermediates, transition states, and products, and calculating their relative energies to determine the reaction's thermodynamic and kinetic feasibility.

For instance, the study of reactions involving fluorinated heterocycles often requires understanding the activation of the strong C-F bond or the influence of fluorine on the reactivity of other sites. researchgate.net Computational investigations can predict whether a reaction will proceed through a concerted pathway or a stepwise mechanism involving intermediates. researchgate.net Cycloaddition reactions, which are important for synthesizing fluorinated sulfur heterocycles, are well-suited for mechanistic studies using FMO theory to predict allowed and forbidden pathways. wikipedia.orgnih.gov

Prediction of Spectroscopic Signatures (Methodologies)

Quantum chemical calculations can accurately predict various spectroscopic signatures of this compound, which is invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F). These calculations provide theoretical spectra that, when compared to experimental results, can confirm molecular structure.

Vibrational Spectroscopy (IR & Raman): DFT frequency calculations can predict the vibrational modes of a molecule. The resulting theoretical infrared and Raman spectra, after appropriate scaling, typically show excellent agreement with experimental spectra, aiding in the assignment of complex vibrational bands.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating electronic excitation energies and oscillator strengths. mdpi.com This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π*). researchgate.net In studies of related benzothiophene systems, TD-DFT has been successfully used to predict optical properties. mdpi.comresearchgate.net

Advanced Molecular Modeling for Structure-Reactivity Correlations

Advanced molecular modeling techniques aim to establish clear, predictive relationships between molecular structure and chemical reactivity or biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov For a series of related benzothiophene derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build models that correlate variations in steric and electrostatic fields with changes in activity. nih.gov

These models generate contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish a desired property. nih.gov Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of a molecule, such as its interaction with a biological target or its conformational flexibility over time. nih.gov By combining quantum chemical descriptors (like HOMO/LUMO energies) with 3D modeling and statistical analysis, researchers can develop robust structure-reactivity correlations to guide the design of new benzothiophene-based compounds with tailored properties. nih.govelsevierpure.com

Derivatization Strategies and Synthetic Utility of 2 Fluoro Benzo B Thiophene in Complex Molecule Synthesis

Scaffold Diversification through C-H, C-F, and Heteroatom Functionalization

The diversification of the 2-fluoro-benzo[b]thiophene scaffold is primarily achieved through the functionalization of its carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds, as well as the introduction of additional heteroatoms.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying the benzo[b]thiophene core with high regioselectivity. semanticscholar.org Palladium-catalyzed C-H arylation, for instance, allows for the introduction of aryl groups at specific positions. semanticscholar.org A notable development is the use of a silver(I)-mediated C-H activation process that enables the α-arylation (C2-position) of benzo[b]thiophenes at near-room temperature. acs.org This method offers wide functional group tolerance and overcomes limitations of previous techniques that often required higher temperatures and led to mixtures of isomers. acs.org By controlling catalyst loadings, a switch between α- and β-regioselectivity can be achieved, providing access to a wider range of derivatives. acs.org

C-F Functionalization: The C-F bond, while traditionally considered inert, presents a unique handle for late-stage modification. rsc.orgbaranlab.org The functionalization of C-F bonds is a challenging but rewarding strategy that can introduce new functionalities and is often complementary to C-H activation. baranlab.org Techniques involving fluorinated carbenes can be employed not only to install fluorine-containing groups but also to simultaneously functionalize the C-F bond in a cascade process, leading to complex molecular architectures. rsc.orgbohrium.com

Heteroatom Functionalization: The introduction of other heteroatoms, such as nitrogen and additional sulfur atoms, further expands the chemical space of this compound derivatives. For example, C-N palladium-catalyzed cross-coupling reactions have been used to synthesize ortho-chlorodiarylamines in the benzo[b]thiophene series, which can then be cyclized to form thienocarbazoles. researchgate.net Similarly, methods for C3-chlorination using reagents like sodium hypochlorite pentahydrate provide a facile, metal-free route to introduce chlorine at the C3-position, a key intermediate for further derivatization. nih.gov

Application as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules from simple starting materials in a single step. While direct use of this compound in MCRs is an emerging area, its derivatives, such as benzo[b]thiophene-2-carboxylic acid and benzo[b]thiophene-2-carbaldehyde, serve as versatile building blocks. mdpi.comgeorganics.sk

For example, benzo[b]thiophene-2-carboxylic hydrazide, readily prepared from the corresponding carboxylic acid, can be reacted with a variety of aldehydes in a condensation reaction, which is a key step in the synthesis of acylhydrazone derivatives. nih.govmdpi.com This approach allows for extensive structural diversification by varying both the substitution on the benzo[b]thiophene nucleus (e.g., a fluorine atom at different positions) and the structure of the aldehyde component. nih.govmdpi.com This strategy has been successfully employed to create libraries of compounds for biological screening. mdpi.com The Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes, demonstrates the utility of combining ketones, active methylene compounds, and elemental sulfur, showcasing a pathway that could be adapted for benzo[b]thiophene analogues. researchgate.net

Reaction TypeKey Intermediates from Benzo[b]thiopheneResulting StructuresReference
Acylhydrazone FormationBenzo[b]thiophene-2-carboxylic hydrazideSubstituted Benzo[b]thiophene-2-acylhydrazones nih.gov, mdpi.com
ThienannulationArylboronic acids, alkynes, elemental sulfur2,3-Disubstituted Benzo[b]thiophenes researchgate.net
Iodocyclization/Alkylationo-Halogenated benzaldehyde, 2-methylquinolines, sulfur powder2-Heteroaryl-3-hydroxybenzo[b]thiophenes researchgate.net

Synthesis of Polycyclic Aromatic Systems Containing this compound Moieties

The incorporation of the this compound moiety into larger, fused aromatic systems is of significant interest for materials science and medicinal chemistry. Several synthetic strategies are employed to construct these complex polycyclic architectures.

One effective method involves intramolecular C-H arylation. For instance, aryl triflates derived from benzo[b]thiophene precursors can undergo palladium-catalyzed intramolecular cyclization to afford benzo[b]fluoranthenes. rsc.org Another powerful approach is the use of transition metal-catalyzed [2+2+2] cycloaddition reactions, which can efficiently form multiple rings in a single step. rsc.org

Derivatives such as benzo[b]thieno[2,3-d]thiophene (BTT) are synthesized via Stille coupling reactions, starting from a stannylated benzo[b]thiophene intermediate. mdpi.com This core can then be further extended by coupling it with other aromatic units like dibenzo[b,d]thiophene to create highly conjugated systems. mdpi.com These extended π-systems are fundamental to the development of novel organic electronic materials.

Role as an Intermediate in the Synthesis of Advanced Organic Materials Precursors

Fluorinated benzo[b]thiophene derivatives are crucial intermediates in the synthesis of precursors for advanced organic materials, including organic semiconductors and fluorescent dyes. The introduction of fluorine can significantly influence the electronic properties, stability, and molecular packing of these materials.

Organic Semiconductors: Benzo[b]thiophene-based molecules, particularly those extended into larger fused systems like benzo[b]thieno[2,3-d]thiophene (BTT), are used as solution-processable organic semiconductors in organic field-effect transistors (OFETs). mdpi.comrsc.org The fluorine atom can lower the HOMO energy level of the polymer, which is beneficial for improving the open-circuit voltage (Voc) in polymer solar cells. acs.org The synthesis of these materials often involves Stille polymerization, coupling a distannylated BDT (benzo[1,2-b:4,5-b′]dithiophene) unit with a dibrominated thieno[3,4-b]thiophene monomer, which can be fluorinated. acs.org

Compound TypeSynthetic RouteApplicationKey PropertiesReference
Benzo[b]thieno[2,3-d]thiophene (BTT) DerivativesStille CouplingOrganic Field-Effect Transistors (OFETs)p-channel behavior, hole mobility up to 0.005 cm²/Vs mdpi.com
Thienothiophene-Benzodithiophene CopolymersStille PolymerizationPolymer Solar CellsIncreased Voc and power conversion efficiency with fluorine content acs.org
BODIPY Fluorophore with Benzo[b]thiophene unitsMulti-step synthesis from 2-(Benzo[b]thiophene-3-yl)pyrroleFluorescent DyesIntense, red-shifted fluorescence emission (625 nm) nih.gov

Fluorescent Dyes: Benzo[b]thiophene derivatives are also incorporated into fluorescent molecules. For example, 2-(benzo[b]thiophene-3-yl)pyrrole can be used as a building block to synthesize novel BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) fluorophores. nih.gov These dyes exhibit intense, red-shifted fluorescence, making them valuable for various imaging and sensing applications. nih.gov

Design of Molecular Probes and Ligands Derived from this compound for Biological Systems

The benzo[b]thiophene scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs like raloxifene and zileuton. nih.gov The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, making this compound an attractive starting point for the design of molecular probes and ligands for biological systems.

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For benzo[b]thiophene derivatives, SAR studies have revealed key structural features necessary for their antimicrobial, antifungal, and anticancer activities. nih.gov

In the development of antifungal agents, benzo[b]thiophene analogues of the allylamine antimycotic terbinafine were synthesized. nih.gov SAR studies showed that the position of the allylamine side chain was critical, with derivatives bearing the side chain at the 3, 4, or 7-positions showing bioequivalence to terbinafine. nih.gov Furthermore, a 3-chloro substituent on a 7-benzo[b]thienyl derivative significantly enhanced activity against Candida albicans. nih.gov

In another study, a series of benzo[b]thiophene acylhydrazones were synthesized and screened for antibacterial activity against multidrug-resistant Staphylococcus aureus. nih.govmdpi.com The SAR indicated that both the substitution pattern on the benzo[b]thiophene core (e.g., chloro or fluoro at the 6-position) and the nature of the aromatic aldehyde component influenced the minimum inhibitory concentration (MIC). nih.govmdpi.com Similarly, studies on 3-halobenzo[b]thiophenes showed that cyclohexanol-substituted derivatives exhibited potent activity against Gram-positive bacteria and yeast, with MIC values as low as 16 µg/mL. nih.gov

Compound SeriesBiological Target/ActivityKey SAR FindingsReference
Benzo[b]thienylallylaminesAntifungal (e.g., Candida albicans)Side chain at position 3, 4, or 7 is optimal. 3-Chloro substitution enhances activity. nih.gov
Benzo[b]thiophene AcylhydrazonesAntibacterial (MRSA)Substitution at position 6 of the core and the nature of the appended aromatic ring are crucial for activity. nih.gov, mdpi.com
3-Halobenzo[b]thiophenesAntibacterial/AntifungalCyclohexanol-substituted derivatives show low MIC values (16 µg/mL). nih.gov
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxidesAnticancer (RhoA/ROCK pathway)Carboxamide at C-3 and 1-methyl-1H-pyrazol at C-5 enhance anti-proliferative activity. nih.gov

Understanding the molecular interactions between ligands and their biological targets is fundamental to rational drug design. A combination of theoretical (e.g., molecular docking) and in vitro studies is used to elucidate these interactions for benzo[b]thiophene derivatives.

For instance, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been developed as anticancer agents targeting the RhoA/ROCK pathway. nih.gov In vitro assays confirmed that the lead compound, b19, significantly inhibited the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov Molecular docking analysis suggested a binding pattern different from a known covalent inhibitor, providing a basis for the design of new non-covalent inhibitors of the RhoA GTPase. nih.gov

Benzo[b]thiophene derivatives have also been designed as fluorescent molecular probes for sensing carbohydrates. A series of benzo[b]thiophene boronic acids were synthesized and shown to exhibit dual fluorescent emission under physiological pH conditions, with unusual emission wavelength shifts upon binding to sugars, indicating a direct molecular interaction. nih.gov These probes are useful for developing biosensors for applications such as monitoring glycoproteins. nih.gov

Emerging Research Directions and Future Perspectives in 2 Fluoro Benzo B Thiophene Chemistry

Development of Novel Synthetic Methodologies for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is a cornerstone of organofluorine chemistry, with applications spanning medicinal chemistry, agrochemicals, and materials science. mdpi.comnih.gov The introduction of fluorine atoms can dramatically alter the physical, chemical, and biological properties of molecules. nih.govbeilstein-journals.org Consequently, the development of efficient and selective methods for creating these structures, including 2-fluoro-benzo[b]thiophene, is an area of active research.

Recent advancements have moved beyond traditional, often harsh, fluorination techniques towards more sophisticated strategies. These include late-stage fluorination, the use of novel fluorinated building blocks, and innovative catalytic systems. beilstein-journals.orgtandfonline.com One-pot procedures and multicomponent reactions are also gaining traction for their efficiency and reduced waste. bohrium.com

A notable development is the copper-catalyzed hydration and annulation of 2-fluorophenylacetylene derivatives to produce benzo[b]thiophenes. beilstein-journals.org This method tolerates various functional groups and provides a direct route to the core structure. beilstein-journals.org Another innovative approach involves a transition-metal-free, one-pot synthesis of benzothiophenamines from 2-fluorobenzonitriles at room temperature, demonstrating a highly efficient and convergent strategy. mdpi.com

Table 1: Selected Novel Synthetic Methodologies for Benzo[b]thiophene Derivatives

Method Starting Materials Key Reagents/Catalyst Conditions Product Type General Yield
Copper-Promoted Annulation 2-Fluorophenylacetylene derivatives, Na₂S·9H₂O CuI, KI DMSO, 60–80 °C Substituted benzo[b]thiophenes Moderate to Good beilstein-journals.org
Transition-Metal-Free One-Pot Synthesis 2,3-Difluorobenzonitrile, Thiol Cs₂CO₃ DMSO, Room Temp. 3-Amino-7-fluorobenzo[b]thiophene derivatives Good to Excellent (up to 78%) mdpi.com
Electrophilic Cyclization 2-Alkynyl thioanisoles, Sodium Halides Copper(II) sulfate (B86663) Ethanol (B145695) 3-Halobenzo[b]thiophenes High mdpi.com

It is noteworthy that the synthesis of 3-fluoro analogues of benzo[b]thiophenes has proven to be particularly challenging, highlighting the difficulties associated with precise regiochemical control in fluorination reactions. mdpi.com

Exploration of Unconventional Reactivity Patterns of this compound

The reactivity of the benzo[b]thiophene core is significantly influenced by its substituents. The fluorine atom in the 2-position, with its strong electron-withdrawing nature, can lead to unconventional reactivity. A key area of exploration is the direct C-H arylation of the benzo[b]thiophene ring, a process that avoids pre-functionalization and offers a more atom-economical synthetic route. nih.gov

Research has revealed that the regioselectivity of arylation can be manipulated by reaction conditions. For instance, an unprecedented switch in regioselectivity between the α- (C2) and β- (C3) positions was observed during the arylation of benzo[b]thiophene. nih.gov This switch was driven by a Silver(I)-mediated C-H activation at the α-position, which becomes dominant at low palladium catalyst concentrations, enabling near-room-temperature C2-arylation. nih.gov In contrast, other methodologies have achieved room-temperature direct β-arylation (C3), with kinetic studies suggesting a Heck-type pathway involving a concerted carbo-palladation across the thiophene (B33073) double bond. acs.org

The C3-position of benzothiophene (B83047) generally exhibits poor reactivity in diarylation reactions, often requiring sequential arylation for the synthesis of 2,3-diarylbenzothiophenes. researchgate.net The presence of a fluorine atom at C2 can further modulate this reactivity, influencing the electronic properties of the entire heterocyclic system. Pharmacomodulation studies have shown that introducing a fluorine substituent onto the benzothiophene ring can significantly influence interactions with biological targets, a direct consequence of its altered reactivity and electronic profile. rsc.org

Table 2: Regioselectivity in Direct C-H Arylation of Benzo[b]thiophene

Reaction Type Catalyst System Key Conditions Major Product Key Finding
α-Arylation Pd₂(dba)₃·CHCl₃, Ag₂O, NaOAc Near room temperature, low Pd concentration C2-arylated benzo[b]thiophene Ag(I)-mediated C-H activation at the C2 position drives regioselectivity. nih.gov

Advanced Applications in Molecular Science and Technology

The unique electronic properties conferred by the fluorine atom make this compound and its derivatives attractive candidates for advanced materials, particularly in the field of organic electronics. Benzo[b]thiophene-derived polymers are increasingly recognized for their potential in optoelectronic applications due to their π-conjugated systems. nih.gov

Fluorination is a key strategy for tuning the properties of conjugated polymers used in organic photovoltaic (PV) devices. mdpi.com In one study, the introduction of fluorine into a benzo[b]thiophene-containing copolymer resulted in a deeper highest occupied molecular orbital (HOMO) energy level. mdpi.com This modification led to a synergistic increase in the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), ultimately boosting the power conversion efficiency (PCE) of the photovoltaic cell. mdpi.com

Furthermore, benzo[b]thiophene derivatives are used to construct larger, ladder-type fused-ring systems like benzothieno[3,2-b]benzofurans (BTBFs). rsc.org These materials are investigated for their applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org The strategic placement of fluorine atoms on these extended aromatic systems can fine-tune their packing modes, photophysical properties, and charge transport characteristics. rsc.org

Table 3: Impact of Fluorination on a Benzodithiophene-based Copolymer for Photovoltaic Applications

Copolymer System HOMO Level (eV) Bandgap (eV) Power Conversion Efficiency (PCE)
Non-fluorinated (PBDT-TVT-BT) -5.17 1.69 4.50%
Fluorinated (PBDT-TVT-FBT) -5.37 1.60 5.22%

Data sourced from a study on highly conjugated alternating copolymers. mdpi.com

Interdisciplinary Research Foci Involving this compound

The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and exhibiting a wide array of biological activities. mdpi.comnih.govresearchgate.net The introduction of a fluorine atom often enhances these properties, making fluorinated benzo[b]thiophenes a major focus of interdisciplinary research at the interface of chemistry, biology, and medicine.

Medicinal Chemistry: Fluorinated benzo[b]thiophene derivatives are investigated for a multitude of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antidepressant agents. researchgate.netmdpi.comresearchgate.net For example, 2-amino-6-fluorobenzo[b]thiophene-3-carbonitrile (B1289591) has been explored for its potential anticancer and antimicrobial properties. The fluorine atom is crucial for modulating the molecule's interaction with biological targets, potentially improving binding affinity and metabolic stability. beilstein-journals.orgtandfonline.com Derivatives have also been designed as dual inhibitors targeting specific enzymes or as ligands for serotonin (B10506) receptors, with the aim of developing novel antidepressants with a rapid onset of action. nih.govnih.govunav.edu

Materials Science: As discussed previously, the intersection of fluorine chemistry and materials science is yielding advanced organic electronic materials. nih.govmdpi.com Research focuses on designing and synthesizing novel fluorinated benzo[b]thiophene-based polymers and small molecules for use in transistors, solar cells, and light-emitting diodes. rsc.org The goal is to leverage the effects of fluorination to control molecular energy levels, solid-state packing, and charge mobility, thereby enhancing device performance. rsc.orgmdpi.com

Challenges and Opportunities in the Field of Fluorinated Benzo[b]thiophene Research

Despite significant progress, the chemistry of fluorinated benzo[b]thiophenes presents both challenges and opportunities.

Challenges:

Synthetic Selectivity: Achieving precise regiochemical control during the synthesis and functionalization of fluorinated benzo[b]thiophenes remains a significant hurdle. mdpi.com The development of methods for the selective synthesis of specific isomers (e.g., 3-fluoro vs. 2-fluoro) is an ongoing challenge. mdpi.com

Reaction Conditions: Many existing synthetic protocols for direct C-H functionalization still require elevated temperatures or high catalyst loadings, which can limit their applicability with sensitive functional groups. nih.gov

Understanding Structure-Property Relationships: While it is known that fluorination has a profound effect, fully understanding and predicting the precise impact of a fluorine atom at a specific position on the biological activity or material properties requires extensive empirical study and advanced computational modeling. rsc.org

Opportunities:

Novel Synthetic Methods: There is a continuing need for the development of milder, more efficient, and highly regioselective synthetic methodologies. mdpi.comnih.gov This includes expanding the scope of late-stage fluorination and catalytic C-H activation reactions.

Drug Discovery: The benzo[b]thiophene scaffold remains a fertile ground for the discovery of new therapeutic agents. nih.govresearchgate.net The targeted use of fluorine to enhance pharmacokinetic profiles and binding interactions presents a major opportunity for designing next-generation drugs. tandfonline.comnih.gov

Advanced Materials: The systematic exploration of fluorinated benzo[b]thiophene derivatives offers vast potential for creating new organic semiconductors with tailored electronic and photophysical properties for high-performance electronic devices. rsc.orgmdpi.com

Catalysis: Exploring the unique reactivity of fluorinated benzo[b]thiophenes could lead to their use as novel ligands or building blocks in asymmetric catalysis and other areas of chemical synthesis.

Q & A

What synthetic methodologies are most effective for preparing 2-Fluoro-benzo[b]thiophene, and how do reaction conditions influence yield?

Methodological Answer:
this compound can be synthesized via condensation reactions between fluorinated aromatic precursors and sulfur-containing intermediates. For example, describes a water-mediated condensation of 2-mercaptoacetone with halobenzaldehydes or benzonitriles, yielding substituted benzo[b]thiophenes. Key conditions include short reaction times (1–3 hours) and ambient temperature, with purification via filtration due to low solubility of products . AuCl-catalyzed cyclization (as in ) is another approach for halogenated derivatives, requiring inert atmospheres and controlled temperatures to prevent side reactions . Yield optimization often involves adjusting stoichiometry of fluorinated reagents and monitoring via HPLC or GC-MS.

How can regioselectivity challenges in fluorinated benzo[b]thiophene derivatives be addressed during synthesis?

Methodological Answer:
Regioselectivity in fluorinated derivatives is influenced by electronic and steric effects. highlights the use of directing groups (e.g., bromine) to control substitution patterns. For example, AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)benzenes preferentially directs halogenation to the 4,7-positions of benzo[b]thiophene . Computational modeling (e.g., DFT) can predict reactive sites, while isotopic labeling (e.g., 34S in ) helps track positional fidelity during synthesis .

What advanced spectroscopic techniques are critical for characterizing this compound, and how are isotopic effects managed?

Methodological Answer:
High-resolution mass spectrometry (HRMS) and 19F NMR are essential for confirming molecular structure and fluorine positioning. Isotopic effects, such as 33S/34S shifts in thiophene (), require correction using reference databases (e.g., NIST Chemistry WebBook in ) . Microwave spectroscopy () and X-ray crystallography () resolve conformational ambiguities, while MP2/6-311G** calculations validate bond distances and angles against experimental data .

How do computational models predict the electronic properties of this compound, and what validation methods are used?

Methodological Answer:
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) simulate electronic transitions and adsorption behavior. For instance, used MP2 calculations to reproduce thiophene’s C–S bond distances (1.714 Å experimental vs. 1.719 Å theoretical) and entropy (S° = 276.3 J/mol·K experimental vs. 278.1 J/mol·K theoretical) . Validation involves comparing computed UV-Vis spectra with experimental data and benchmarking against physisorption studies (e.g., thiophene on pyrophyllite surfaces in ).

What in vivo models evaluate the bioactivity of this compound derivatives, and how are SAR analyses conducted?

Methodological Answer:
The forced swimming test (FST) in rodents ( ) assesses antidepressant activity by measuring immobility time reduction. Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., 5-bromo-2-fluorobenzyl groups in ) . Affinity toward targets like 5-HT7 receptors is quantified via radioligand binding assays, while pharmacokinetic parameters (e.g., logP) are modeled using HPLC retention times and computational tools like ChemAxon.

How does this compound enhance electroluminescent efficiency in OLEDs?

Methodological Answer:
Incorporating this compound into Ir(III) complexes () improves charge transport via rigid π-conjugation and sulfur-induced electron mobility. For example, unsymmetric Ir(III) complexes with dibenzo[b,d]thiophene-S,S-dioxide units achieve external quantum efficiencies (EQE) up to 16.6% due to enhanced spin-orbit coupling . Efficiency is quantified using electroluminescent (EL) spectra and current-voltage-luminance (I-V-L) measurements.

How should researchers resolve contradictions in reported spectroscopic data for fluorinated thiophene derivatives?

Methodological Answer:
Discrepancies arise from solvent effects, isotopic impurities, or instrumentation calibration. recommends re-measuring spectra under standardized conditions (e.g., gas-phase microwave spectroscopy) and cross-referencing databases like NIST . For adsorption studies (), normalizing data to phyllosilicate surface models (a = 5.25 Å, b = 9.10 Å) minimizes structural variability .

What analytical protocols ensure purity in this compound samples, particularly for trace impurities?

Methodological Answer:
GB/T 14327-2009 ( ) outlines thiophene quantification via gas chromatography with flame ionization detection (GC-FID), applicable for impurity ranges of 0.1–250 mg/kg . For fluorinated analogs, LC-MS/MS with isotopic internal standards (e.g., 13C-labeled thiophene) improves sensitivity. Accelerated solvent extraction (ASE) and solid-phase microextraction (SPME) pre-concentrate trace analytes prior to analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.